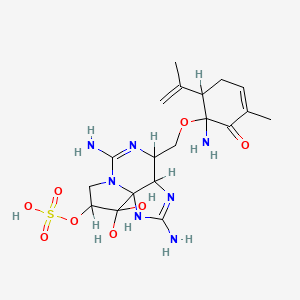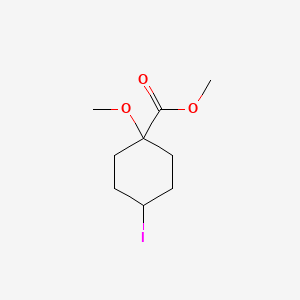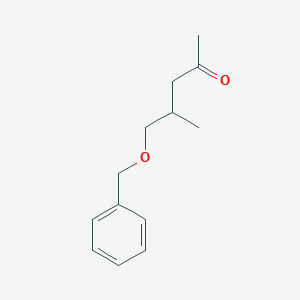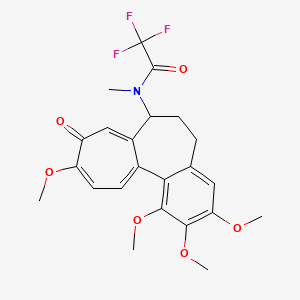
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is a complex organometallic compound It features a rhodium center coordinated with 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene and (1Z,5Z)-cycloocta-1,5-diene ligands, with tetrafluoroborate as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate typically involves the following steps:
Ligand Synthesis: The ligands 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene and (1Z,5Z)-cycloocta-1,5-diene are synthesized separately through multi-step organic synthesis.
Complex Formation: The ligands are then reacted with a rhodium precursor, such as rhodium chloride, in the presence of a suitable base and solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Counterion Exchange: The resulting rhodium complex is treated with tetrafluoroboric acid to exchange the chloride ions with tetrafluoroborate, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate can undergo various types of reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable base and solvent, and may be facilitated by heating or photolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce lower oxidation state complexes.
科学的研究の応用
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate has several scientific research applications:
Catalysis: It can serve as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Studies: Its potential biological activity can be explored for applications in medicinal chemistry and drug development.
Industrial Processes: The compound can be utilized in industrial processes that require efficient and selective catalysts.
作用機序
The mechanism by which 2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate exerts its effects involves the coordination of the rhodium center with the ligands. This coordination facilitates various catalytic processes by stabilizing transition states and lowering activation energies. The specific molecular targets and pathways depend on the particular reaction or application being studied.
類似化合物との比較
Similar Compounds
- 2,3-bis(diphenylphosphino)butane;rhodium;tetrafluoroborate
- 1,5-cyclooctadiene;rhodium;chloride
- 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl;rhodium;tetrafluoroborate
Uniqueness
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties can enhance its catalytic activity and selectivity compared to similar compounds.
特性
分子式 |
C28H40BF4P2RhS- |
|---|---|
分子量 |
660.3 g/mol |
IUPAC名 |
2,3-bis(2,5-dimethylphospholan-1-yl)-1-benzothiophene;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C20H28P2S.C8H12.BF4.Rh/c1-13-9-10-14(2)21(13)19-17-7-5-6-8-18(17)23-20(19)22-15(3)11-12-16(22)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;; |
InChIキー |
ROQCIQNDSCZIGH-ONEVTFJLSA-N |
異性体SMILES |
[B-](F)(F)(F)F.CC1P(C(CC1)C)C2=C(SC3=CC=CC=C23)P4C(CCC4C)C.C1/C=C\CC/C=C\C1.[Rh] |
正規SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(SC3=CC=CC=C32)P4C(CCC4C)C)C.C1CC=CCCC=C1.[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)

![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)


![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)
![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)


